

In-Depth Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tenofovir-C3-O-C15-CF3 ammonium*

Cat. No.: *B15580153*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of **Tenofovir-C3-O-C15-CF3 ammonium**, a novel long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor, tenofovir. This document collates available data on its chemical and physical properties, alongside a generalized framework for its synthesis and analysis based on related long-chain tenofovir derivatives. The guide also details the established mechanism of action for tenofovir prodrugs and the logical pathway for the intracellular activation of this lipophilic conjugate. The information is intended to support further research and development of this and similar compounds as potential long-acting antiretroviral agents.

Core Properties

Tenofovir-C3-O-C15-CF3 ammonium is a chemically modified version of tenofovir designed for enhanced pharmacokinetic properties. The addition of a long C15 alkyl chain with a terminal trifluoromethyl group, connected via a C3 linker, significantly increases the lipophilicity of the parent molecule. This modification is intended to prolong its half-life and improve its distribution in the body.^{[1][2][3][4]}

Chemical and Physical Data

A summary of the fundamental properties of **Tenofovir-C3-O-C15-CF3 ammonium** is presented in the table below.

Property	Value	Source
CAS Number	2611373-80-7	[5] [6] [7] [8]
Molecular Formula	C ₂₈ H ₅₂ F ₃ N ₆ O ₅ P	[5]
Molecular Weight	640.72 g/mol	[5]

Further quantitative data, such as aqueous solubility, pKa, and partition coefficient (LogP), are not yet publicly available in the reviewed literature.

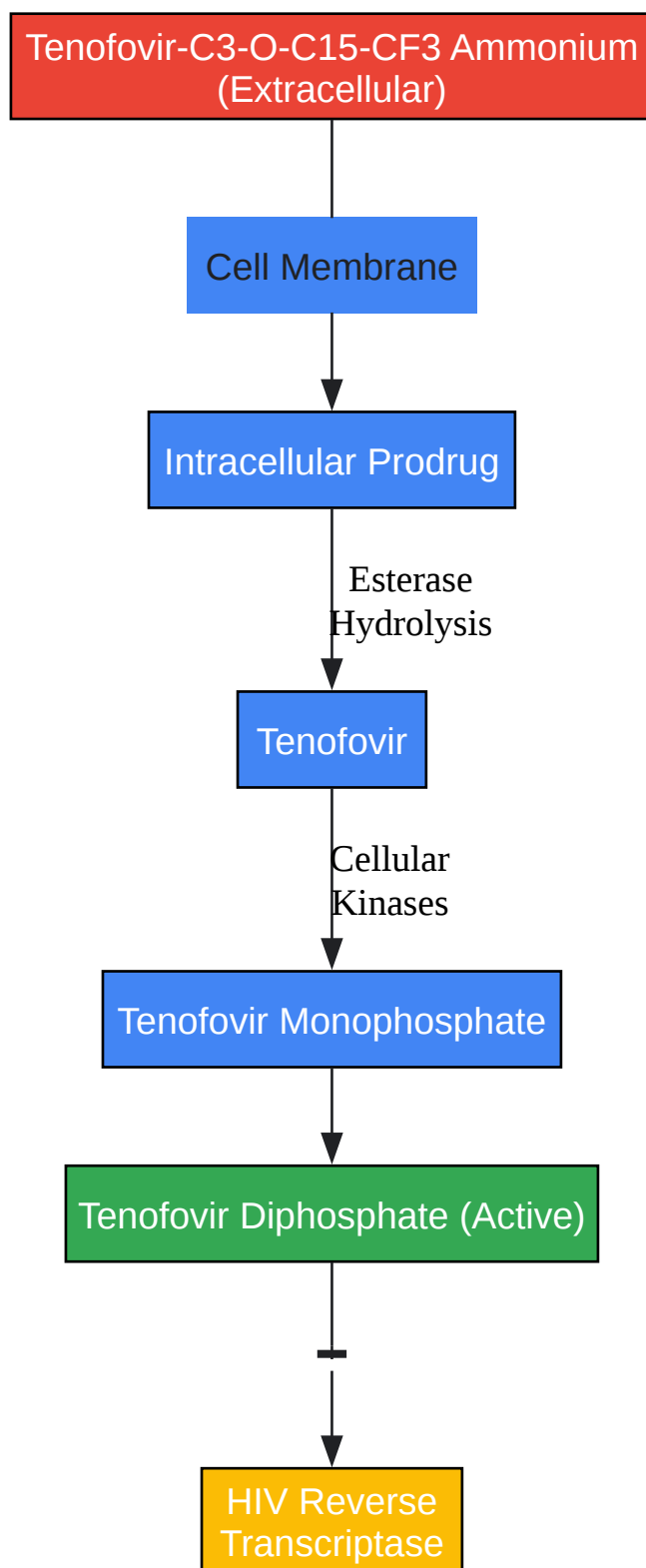
Mechanism of Action and Metabolic Activation

As a prodrug of tenofovir, the primary mechanism of action of **Tenofovir-C3-O-C15-CF3 ammonium** is the inhibition of viral reverse transcriptase.[\[9\]](#) The long-chain lipophilic moiety is designed to be cleaved intracellularly, releasing the active tenofovir molecule.

Intracellular Activation Pathway

The metabolic activation of tenofovir prodrugs is a multi-step enzymatic process that occurs within target cells. The proposed pathway for **Tenofovir-C3-O-C15-CF3 ammonium**, based on similar lipid-conjugated prodrugs, is as follows:

- **Cellular Uptake:** The lipophilic nature of the molecule facilitates its passive diffusion across the cell membrane.
- **Ester Hydrolysis:** Intracellular esterases, such as cathepsin A (CatA) and carboxylesterase 1 (CES1), are responsible for cleaving the ester bond linking the lipid tail to the tenofovir molecule.[\[10\]](#)
- **Phosphorylation:** Once tenofovir is released, it is phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).[\[9\]](#)[\[11\]](#)
- **Viral Inhibition:** TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator when incorporated into viral DNA, thus preventing viral replication.[\[9\]](#)



[Click to download full resolution via product page](#)

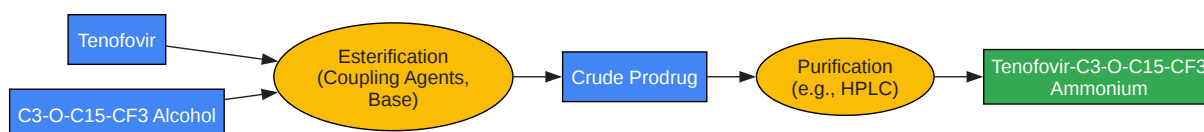
Caption: Proposed metabolic activation pathway of **Tenofovir-C3-O-C15-CF3 Ammonium**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Tenofovir-C3-O-C15-CF3 ammonium** are not explicitly available in the public domain. However, based on the synthesis of other long-chain tenofovir prodrugs, a generalized workflow can be proposed.

General Synthesis Workflow

The synthesis of long-chain tenofovir prodrugs typically involves the esterification of tenofovir with a lipophilic alcohol.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate fumarate|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. 2611373-80-7|Tenofovir-C3-O-C15-CF3 ammonium|BLD Pharm [bldpharm.com]

- 7. Tenofovir-C3-O-C15-CF3 ammonium - CAS:2611373-80-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580153#tenofovir-c3-o-c15-cf3-ammonium-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com